Lipophilicity Advantage of the 5‑Bromo Substituent over the 5‑Chloro Analog
The 5‑bromothiophene‑2‑carboxamide group confers higher lipophilicity compared with the 5‑chloro analog. The target compound has a computed XLogP3‑AA of 5.1 [1]. Using the Hansch π substituent constants (π = 0.86 for Br vs. 0.71 for Cl) [2], the 5‑chloro analog is estimated to exhibit an XLogP3‑AA of approximately 4.55–4.65, a reduction of ~0.5 log units. This difference in lipophilicity can influence passive membrane permeation, non‑specific binding, and compound solubility.
| Evidence Dimension | Lipophilicity (XLogP3‑AA / estimated logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 5.1 |
| Comparator Or Baseline | 5‑chloro‑N‑(4‑(methylthio)benzo[d]thiazol‑2‑yl)thiophene‑2‑carboxamide (estimated XLogP3‑AA ≈ 4.6, calculated from Hansch π difference) |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.5 log units (Br vs. Cl) |
| Conditions | Computed by XLogP3 3.0 (PubChem); Hansch π constants from standard medicinal chemistry reference |
Why This Matters
Higher lipophilicity may translate into superior passive membrane permeability, which is a critical parameter for intracellular target engagement in cell‑based assays.
- [1] PubChem Compound Summary for CID 7615188, XLogP3‑AA property. National Center for Biotechnology Information (2026). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington DC, 1995. (π substituent constants: Br = 0.86, Cl = 0.71). View Source
